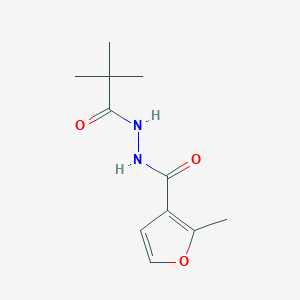
N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide, also known as MQA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide has been shown to activate the p53 pathway, which plays a key role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide can induce apoptosis in cancer cells by activating caspases, a family of enzymes that play a key role in programmed cell death. In addition, N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival. N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide has also been shown to have antioxidant properties and may protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide in lab experiments is its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. In addition, N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide. One area of focus could be on further elucidating its mechanism of action, particularly with regard to its effects on the p53 pathway. Another area of focus could be on developing new derivatives of N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide that have improved therapeutic properties. Finally, more research could be done on the potential use of N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide in combination with other drugs or therapies to enhance its efficacy.
Synthesis Methods
N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide can be synthesized through a multi-step process that involves the reaction of 3-methoxyaniline with acetic anhydride to form N-(3-methoxyphenyl)acetamide. The resulting compound is then reacted with 2-methyl-4-hydroxyquinoline to produce N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide.
Scientific Research Applications
N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. In addition, N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-1(4H)-quinolinyl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-methyl-4-oxoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-10-18(22)16-8-3-4-9-17(16)21(13)12-19(23)20-14-6-5-7-15(11-14)24-2/h3-11H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRMAICJJVYOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5870918.png)

![1-[(4-bromophenoxy)methyl]-3-nitrobenzene](/img/structure/B5870928.png)




![N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5870959.png)

![N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5870973.png)
![N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B5870980.png)